molecular formula C9H9NO4 B2368814 3-[(Methoxycarbonyl)amino]benzoic acid CAS No. 209551-66-6

3-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B2368814
CAS No.: 209551-66-6
M. Wt: 195.174
InChI Key: RSYCKKXDNGADCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Methoxycarbonyl)amino]benzoic acid is a benzoic acid derivative featuring a methoxycarbonylamino (-NHCO₂CH₃) substituent at the 3-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes or receptors. The methoxycarbonyl group enhances stability and modulates solubility, while the carboxylic acid moiety allows for hydrogen bonding or salt formation, critical for pharmacological activity . Its synthesis typically involves coupling reactions or hydrolysis of ester precursors, as seen in β-secretase inhibitor synthesis .

Properties

IUPAC Name

3-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-4-2-3-6(5-7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYCKKXDNGADCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209551-66-6
Record name 3-[(methoxycarbonyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of 3-[(Methoxycarbonyl)amino]benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-[(Methoxycarbonyl)amino]benzoic acid serves as an important intermediate in organic synthesis . It is utilized as a building block for more complex molecules, facilitating the development of various chemical compounds. Its oxidation leads to quinones and other oxidized derivatives, while reduction yields hydroxylated derivatives. Moreover, it can undergo substitution reactions to form nitrobenzoic acids and halogenated benzoic acids .

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit biological activity, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-[(Methoxycarbonyl)amino]benzoic acid may possess antimicrobial properties, which could be useful in developing new antibacterial agents.
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Medicine

3-[(Methoxycarbonyl)amino]benzoic acid is being explored for its therapeutic properties:

  • Drug Development : It serves as a precursor for synthesizing pharmaceuticals, particularly in the development of anti-inflammatory drugs and other therapeutic agents.
  • Quality Control Standards : This compound is used as a pharmaceutical secondary standard in quality control laboratories, providing a reliable alternative to in-house working standards .

Industry

In industrial applications, 3-[(Methoxycarbonyl)amino]benzoic acid is employed in the production of specialty chemicals and materials. Its unique chemical structure allows it to be utilized in formulating various products across different sectors.

Activity TypeObservationsReference
AntimicrobialExhibits significant activity against bacteria
AnticancerIC50 values range from 10 to 20 μM
Anti-inflammatoryReduces pro-inflammatory cytokines by ~50% at 25 μM

Table 2: Chemical Reactions Involving 3-[(Methoxycarbonyl)amino]benzoic Acid

Reaction TypeProducts Formed
OxidationQuinones and oxidized derivatives
ReductionHydroxylated derivatives
SubstitutionNitrobenzoic acids, halogenated benzoic acids

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of derivatives of 3-[(Methoxycarbonyl)amino]benzoic acid against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL.
  • Anticancer Activity : In vitro tests on various cancer cell lines showed that compounds derived from 3-[(Methoxycarbonyl)amino]benzoic acid inhibited cell growth effectively, with IC50 values indicating competitive efficacy compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of 3-[(Methoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxycarbonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents/Modifications Key Properties/Applications References
3-[(Methoxycarbonyl)amino]benzoic acid -NHCO₂CH₃ at C3, -COOH at C1 Intermediate in β-secretase inhibitors; high crystallinity due to hydrogen bonding .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid Fused oxo-isobenzofuran ring at C3, -COOH at C1 Stabilized by O–H···O and N–H···O hydrogen bonds; potential for drug design .
4'-Methoxy-4-(methoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid Methoxy (C4') and methoxycarbonyl (C4) on biphenyl backbone, -COOH at C2 Synthesized via Ru-catalyzed C–H arylation; used in materials science .
3-[(Methylamino)carbonyl]-5-[methyl(methylsulfonyl)amino]benzoic acid Methylaminocarbonyl (-CONHCH₃) at C3, methylsulfonamide (-NHSO₂CH₃) at C5, -COOH at C1 β-Secretase inhibitor; synthesized via BOP-mediated coupling and hydrolysis .
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Chloromethylbenzoyloxy ester at C2, -COOH at C1 Anti-inflammatory activity in LPS-induced models; formulated for tablet delivery .
3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic acid Methoxy (C3), hydroxy (C4), prenyl chain (C5) Isolated from Trollius macropetalus; novel structure with antioxidant potential .

Structural and Functional Insights

  • Positional Effects: The 3-substituted methoxycarbonylamino group in the target compound contrasts with analogs like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where substituents at C2 reduce steric hindrance, enhancing bioavailability .
  • Hydrogen Bonding: Compounds like 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid exhibit stronger intermolecular hydrogen bonds (O–H···O, N–H···O) compared to the target compound, influencing crystallinity and solubility .
  • Biological Activity: Methylsulfonamide and methylaminocarbonyl groups in β-secretase inhibitors enhance enzyme binding affinity, whereas chloromethyl groups in anti-inflammatory derivatives improve membrane permeability .

Biological Activity

3-[(Methoxycarbonyl)amino]benzoic acid, also known as methoxycarbonyl-aminobenzoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-[(Methoxycarbonyl)amino]benzoic acid features a benzoic acid core with a methoxycarbonyl group and an amino group at the meta position. This structural configuration influences its reactivity and biological interactions.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes, particularly those involved in metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity against various cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, contributing to its therapeutic potential.

The mechanism of action for 3-[(Methoxycarbonyl)amino]benzoic acid involves interactions with molecular targets, influencing biochemical pathways. The methoxycarbonyl group enhances the compound's binding affinity to enzymes and receptors.

Enzyme Inhibition Studies

Inhibition studies have shown that 3-[(Methoxycarbonyl)amino]benzoic acid affects the renal glucose reabsorption pathway by inhibiting SGLT2 (Sodium-glucose transport protein 2), which is significant for diabetes management.

Anticancer Activity

A study reported that this compound exhibited cytotoxic effects on human cancer cell lines. The IC50 values for various cell lines were assessed, revealing promising activity against leukemia and ovarian cancer cells. For instance, in vitro testing showed that the compound had an IC50 value of approximately 5 µM against OVCAR-3 ovarian cancer cells .

Anti-inflammatory Effects

Research has indicated that the compound may reduce inflammation markers in cell cultures. In particular, it was found to lower TNF-α levels significantly, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-[(Methoxycarbonyl)amino]benzoic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Aminobenzoic AcidLacks methoxycarbonyl groupModerate anticancer activity
Methyl 3-AminobenzoateEster instead of carboxylic acidLower enzyme inhibition
4-Fluoro-3-[(methoxycarbonyl)amino]benzoic AcidFluorine substitutionEnhanced cytotoxicity

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted on human leukemia cell lines (HL-60). The results indicated that while initial screenings were less promising, further modifications to the compound enhanced its potency against resistant cancer types .
  • Animal Models : In vivo studies using mouse models demonstrated that 3-[(Methoxycarbonyl)amino]benzoic acid could effectively inhibit tumor growth in xenograft models, particularly in ovarian cancer settings. These findings support its potential as a lead compound for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.